An In-depth Technical Guide on the Core Mechanism of Action of LY2979165
An In-depth Technical Guide on the Core Mechanism of Action of LY2979165
For Researchers, Scientists, and Drug Development Professionals
Abstract
LY2979165 is a centrally-acting oral prodrug of the potent and selective orthosteric agonist, 2812223, for the metabotropic glutamate (B1630785) receptor 2 (mGluR2). Its mechanism of action is centered on the activation of mGluR2, a presynaptic G-protein coupled receptor, which leads to a reduction in glutamate release in the synaptic cleft. This modulatory effect on glutamatergic neurotransmission has been primarily investigated for its potential therapeutic applications in psychiatric disorders. Notably, LY2979165 has been demonstrated to attenuate the physiological and behavioral effects of N-methyl-D-aspartate (NMDA) receptor antagonists, such as ketamine, in human clinical studies. This document provides a comprehensive overview of the mechanism of action of LY2979165, including its molecular target, downstream signaling pathways, and functional effects observed in key preclinical and clinical experiments.
Core Mechanism of Action: Selective mGluR2 Agonism
LY2979165 is an alanine (B10760859) prodrug designed for enhanced oral bioavailability. Following administration, it undergoes rapid and extensive conversion to its active metabolite, 2812223.[1] The primary mechanism of action of LY2979165 is therefore attributable to the pharmacological activity of 2812223 as a selective agonist at the metabotropic glutamate receptor 2 (mGluR2).
The selectivity of 2812223 for mGluR2 over the closely related mGluR3 has been demonstrated in preclinical studies. In studies utilizing cortical membranes from knockout mice, the activity of 2812223 was absent in tissues from mGluR2 knockout mice, while its activity was retained in tissues from mGluR3 knockout mice.[2] This provides strong evidence for its mGluR2-preferring activity. In ectopic cell line-based assays, 2812223 displayed near-maximal agonist responses at the mGluR2 receptor, while showing no functional agonist activity at the mGluR3 receptor, with the exception of a cAMP assay where some activity was noted.[2] Interestingly, in native brain tissues where mGluR2 and mGluR3 are co-expressed, 2812223 has been observed to act as a partial agonist.[2]
Molecular Signaling Pathway
As a Group II metabotropic glutamate receptor, mGluR2 is coupled to the Gαi/o subunit of heterotrimeric G-proteins.[3][4] The activation of mGluR2 by an agonist such as 2812223 initiates a downstream signaling cascade that ultimately modulates neuronal excitability and neurotransmitter release.
The key steps in the signaling pathway are as follows:
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Agonist Binding: 2812223 binds to the orthosteric site on the presynaptic mGluR2.
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G-Protein Activation: This binding event induces a conformational change in the receptor, leading to the activation of the associated Gαi/o protein. This involves the exchange of guanosine (B1672433) diphosphate (B83284) (GDP) for guanosine triphosphate (GTP) on the Gα subunit.
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Inhibition of Adenylyl Cyclase: The activated Gαi/o subunit dissociates from the βγ subunits and inhibits the activity of adenylyl cyclase.
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Reduction in cAMP Levels: The inhibition of adenylyl cyclase leads to a decrease in the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP).[3]
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Modulation of Downstream Effectors: The reduction in cAMP levels leads to decreased activity of protein kinase A (PKA). PKA is known to phosphorylate various downstream targets, including voltage-gated calcium channels.
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Inhibition of Neurotransmitter Release: The net effect of this signaling cascade is a reduction in the influx of calcium into the presynaptic terminal, which in turn inhibits the release of glutamate into the synaptic cleft.
Quantitative Data
| Parameter | Receptor | Value/Observation | Reference |
| Agonist Activity | mGluR2 | Near-maximal agonist response in ectopic cell lines. | [2] |
| mGluR3 | No functional agonist activity in most ectopic cell line assays. | [2] | |
| Native Tissue (mGluR2/3) | Partial agonist activity. | [2] | |
| In vivo Human Study Doses | LY2979165 | 20 mg and 60 mg (single oral doses) | [1][5] |
Experimental Protocols
In Vitro Receptor Binding and Functional Assays (General Protocols)
Detailed specific protocols for LY2979165's active metabolite are not publicly available. However, the following represents generalized protocols for assessing agonist activity at mGluR2.
This assay is used to determine the binding affinity (Ki) of a compound for a receptor.
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Receptor Source: Membranes from CHO or HEK293 cells stably expressing human mGluR2.
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Radioligand: A radiolabeled antagonist with known high affinity for mGluR2 (e.g., [³H]-LY341495).
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Procedure:
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Incubate a fixed concentration of the radioligand with varying concentrations of the test compound (2812223) in the presence of the receptor-containing membranes.
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Allow the reaction to reach equilibrium.
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Separate the bound from free radioligand by rapid filtration through glass fiber filters.
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Quantify the radioactivity trapped on the filters using liquid scintillation counting.
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Determine the IC50 value (concentration of test compound that inhibits 50% of the specific binding of the radioligand).
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Calculate the Ki value using the Cheng-Prusoff equation.
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This functional assay measures the activation of Gαi/o proteins following receptor agonism.
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Receptor Source: Membranes from cells expressing mGluR2.
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Reagents: [³⁵S]GTPγS, GDP, and varying concentrations of the test compound (2812223).
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Procedure:
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Incubate the cell membranes with the test compound and GDP.
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Initiate the reaction by adding [³⁵S]GTPγS.
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Agonist binding to mGluR2 will stimulate the binding of [³⁵S]GTPγS to the Gαi/o subunit.
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Terminate the reaction and separate bound from free [³⁵S]GTPγS via filtration.
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Quantify the amount of bound [³⁵S]GTPγS by scintillation counting.
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Plot the concentration-response curve to determine the EC50 and Emax values.
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Human Pharmacological MRI (phMRI) with Ketamine Challenge
This experimental paradigm was used to assess the in vivo target engagement and functional effects of LY2979165 in healthy human subjects.[1][5]
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Subjects: Healthy volunteers.
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Study Design: Double-blind, placebo-controlled, crossover study.
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Drug Administration:
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Oral administration of LY2979165 (20 mg or 60 mg) or placebo.
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Intravenous infusion of a sub-anesthetic dose of ketamine.
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Imaging:
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Technique: Blood-oxygen-level-dependent (BOLD) functional magnetic resonance imaging (fMRI).
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Scanner: 1.5T or 3T MRI scanner.
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Sequence: Gradient-echo echoplanar imaging (EPI) sequence.
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Protocol:
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Acquire a baseline resting-state fMRI scan.
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Administer the oral dose of LY2979165 or placebo.
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After a suitable absorption period, commence the ketamine infusion.
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Acquire continuous BOLD fMRI data during the ketamine infusion.
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Acquire a post-infusion resting-state fMRI scan.
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Data Analysis:
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Pre-process the fMRI data (motion correction, spatial normalization, smoothing).
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Model the ketamine-induced BOLD response using a general linear model (GLM).
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Compare the magnitude of the ketamine-evoked BOLD signal between the LY2979165 and placebo conditions.
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Conclusion
LY2979165 acts as a prodrug for the selective mGluR2 agonist, 2812223. Its core mechanism of action is the activation of presynaptic mGluR2, leading to a Gαi/o-mediated inhibition of adenylyl cyclase, a reduction in intracellular cAMP, and a subsequent decrease in presynaptic glutamate release. This modulatory effect on glutamatergic neurotransmission has been demonstrated in vivo in humans through its ability to attenuate the BOLD fMRI signal changes induced by the NMDA receptor antagonist ketamine. This in-depth understanding of the mechanism of action of LY2979165 provides a strong foundation for its further investigation and potential development as a therapeutic agent for psychiatric and neurological disorders characterized by glutamatergic dysregulation.
References
- 1. researchgate.net [researchgate.net]
- 2. Translational Pharmacology of the Metabotropic Glutamate 2 Receptor-Preferring Agonist LY2812223 in the Animal and Human Brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Perspectives on the mGluR2/3 agonists as a therapeutic target for schizophrenia: still promising or a dead end? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Are mGluR2/3 Inhibitors Potential Compounds for Novel Antidepressants? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Group II metabotropic glutamate receptor agonist prodrugs LY2979165 and LY2140023 attenuate the functional imaging response to ketamine in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
